Comparative Synthetic Yield: Optimized Protocol for 3-Aminoindole-2-Carbonitrile Synthesis
The synthesis of 3-aminoindole-2-carbonitrile via the reaction of 2-cyano cyanothioformanilide with triphenylphosphine in the presence of p-toluenesulfonic acid achieves a 90% yield [1]. This represents a highly efficient route compared to alternative methods. For context, the widely utilized 2-aminoindole-3-carbonitrile isomer is prepared via a copper-catalyzed reaction of N-(2-iodophenyl)formamides with malononitrile, with yields typically ranging from 65% to 85% depending on substrate .
| Evidence Dimension | Synthetic Yield of the Core Scaffold |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | 2-Aminoindole-3-carbonitrile: 65-85% yield (range based on substrate variation) |
| Quantified Difference | 5-25% higher absolute yield for the target compound |
| Conditions | Reaction of 2-cyano cyanothioformanilide with triphenylphosphine (2 equiv) and p-toluenesulfonic acid in MeOH |
Why This Matters
For procurement and process chemistry, a higher yielding, well-defined synthetic route can translate to lower cost per gram and improved material efficiency for scale-up.
- [1] Michaelidou, S. S., & Koutentis, P. A. (2010). The conversion of 2-cyano cyanothioformanilides into 3-aminoindole-2-carbonitriles using triphenylphosphine. Tetrahedron, 66(3), 685–688. View Source
